
(3-Phenylfuran-2-yl)-pyrrolidin-1-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Phenylfuran-2-yl)-pyrrolidin-1-ylmethanone, also known as PFM-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized and studied extensively in recent years, leading to a better understanding of its mechanism of action and potential uses.
Mecanismo De Acción
The exact mechanism of action of (3-Phenylfuran-2-yl)-pyrrolidin-1-ylmethanone is not fully understood, but it is believed to act by inhibiting specific enzymes and receptors in the body. This inhibition leads to a decrease in the activity of certain signaling pathways, ultimately resulting in the desired therapeutic effect.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects in the body. It has been shown to decrease the production of inflammatory cytokines, reduce oxidative stress, and modulate the activity of neurotransmitters in the brain. These effects are thought to contribute to its potential therapeutic benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3-Phenylfuran-2-yl)-pyrrolidin-1-ylmethanone has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have good stability under a range of conditions. However, it also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several potential future directions for research on (3-Phenylfuran-2-yl)-pyrrolidin-1-ylmethanone. One area of interest is the development of more efficient and cost-effective synthesis methods for the compound. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic uses. Finally, investigations into the safety and toxicity of this compound are also needed to ensure its suitability for use as a drug candidate.
Métodos De Síntesis
The synthesis of (3-Phenylfuran-2-yl)-pyrrolidin-1-ylmethanone involves a multi-step process that starts with the reaction of furan-2-carbaldehyde and 1-phenylpiperazine in the presence of a base. The resulting intermediate is then treated with a reducing agent to form the final product, this compound. This synthesis method has been optimized and improved over time, resulting in higher yields and purity of the compound.
Aplicaciones Científicas De Investigación
(3-Phenylfuran-2-yl)-pyrrolidin-1-ylmethanone has been studied extensively in the field of medicinal chemistry due to its potential application as a drug candidate. It has been shown to have activity against a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, it has been investigated for its potential use as a pain reliever and anti-inflammatory agent.
Propiedades
IUPAC Name |
(3-phenylfuran-2-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c17-15(16-9-4-5-10-16)14-13(8-11-18-14)12-6-2-1-3-7-12/h1-3,6-8,11H,4-5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUUYIVMSDBZQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=CO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
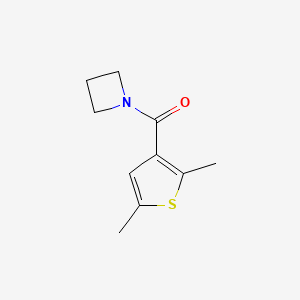
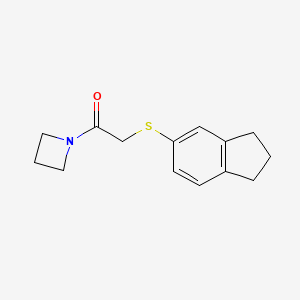
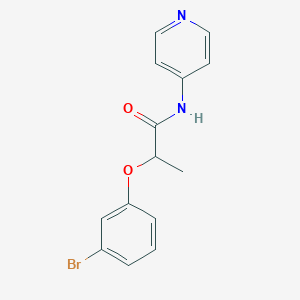

![1-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]pyridin-2-one](/img/structure/B7502479.png)
![N-{(1E)-3-oxo-1-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-3-[2-(pyridin-4-ylcarbonyl)hydrazinyl]prop-1-en-2-yl}benzamide](/img/structure/B7502486.png)
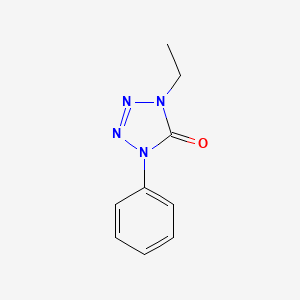
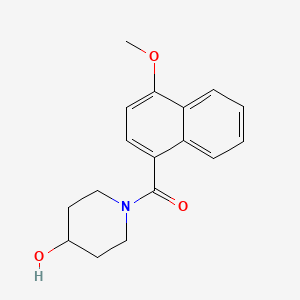

![N-[(3-methoxyphenyl)methyl]-1,3-dimethylpyrazole-4-carboxamide](/img/structure/B7502511.png)
![Cyclopentyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7502512.png)
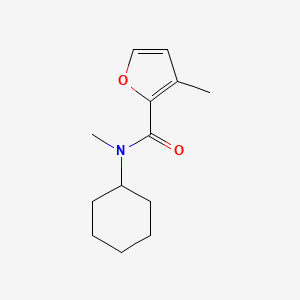
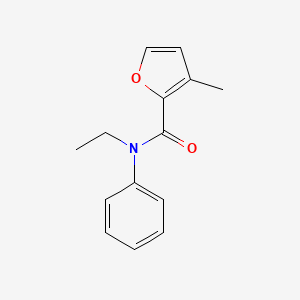
![(3,4-Dimethylphenyl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7502529.png)
